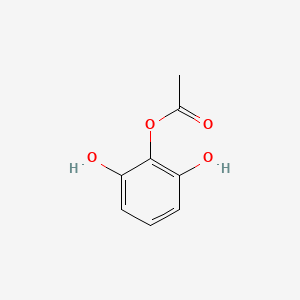

Pyrogallol 2-acetate

Description

Structure

3D Structure

Properties

CAS No. |

74129-04-7 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2,6-dihydroxyphenyl) acetate |

InChI |

InChI=1S/C8H8O4/c1-5(9)12-8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 |

InChI Key |

RXYATMWEEMDQEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Pyrogallol 2 Acetate and Analogues

Chemoenzymatic and Microbial Synthesis Approaches

Chemoenzymatic and microbial synthesis offer sustainable and highly selective routes to pyrogallol (B1678534) derivatives. These methods utilize the catalytic machinery of biological systems to achieve transformations that are often challenging to accomplish through traditional chemical means.

Enzymatic Pathways for Pyrogallol Precursors

The biosynthesis of pyrogallol itself is a critical first step in the chemoenzymatic production of its acetylated derivatives. Microbial systems, particularly genetically engineered strains of Escherichia coli, have been developed to produce pyrogallol from simple carbon sources like glucose. researchgate.netnih.govresearchgate.net One common biosynthetic route involves the shikimate pathway, a central metabolic pathway for the synthesis of aromatic compounds in microorganisms. researchgate.net Key intermediates from this pathway, such as gallic acid, can be converted to pyrogallol.

A pivotal enzyme in this process is gallate decarboxylase, which catalyzes the conversion of gallate to pyrogallol. researchgate.net Another innovative approach circumvents the shikimate pathway by using glucose to produce myo-inositol, which is then converted through a series of enzymatic and chemical steps to pyrogallol. nih.gov This method significantly reduces the number of required enzymatic steps compared to the gallic acid intermediate route. nih.gov

Furthermore, novel biosynthetic pathways have been constructed in E. coli that enable the production of pyrogallol from 2,3-dihydroxybenzoic acid (2,3-DHBA) through the action of an engineered 2,3-DHBA 1-monooxygenase. researchgate.netnih.gov The optimization of these microbial platforms is crucial for establishing a sustainable supply of pyrogallol for subsequent derivatization.

| Precursor | Key Enzyme/Method | Organism/System | Reference |

| Gallic Acid | Gallate Decarboxylase | Enterobacter aerogenes | researchgate.net |

| Glucose (via myo-inositol) | myo-Inositol Dehydrogenase / Dehydratase | Chemoenzymatic | nih.gov |

| Glucose (via shikimate pathway) | 2,3-DHBA 1-monooxygenase | Escherichia coli | researchgate.netnih.gov |

| 3,4,5-Trimethoxybenzaldehyde | Catalytic Decarbonylation/Demethylation | Chemical/Catalytic | google.com |

Biocatalytic Modifications for Acetylated Derivatives

The regioselective acylation of polyphenols like pyrogallol is a significant challenge in synthetic chemistry. Biocatalytic methods, particularly using lipases, have emerged as a promising solution due to their high selectivity under mild reaction conditions. researchgate.net While the direct enzymatic synthesis of pyrogallol 2-acetate (B119210) is not extensively documented, the principles of biocatalytic acylation of similar polyphenols provide a clear framework.

Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been successfully used for the regioselective acylation of various flavonoids and other polyphenols. acs.org The regioselectivity of the enzymatic reaction is influenced by factors such as the enzyme source, the solvent, and the structure of the acyl donor. For instance, the lipase from Rhizopus oryzae has been shown to regioselectively acylate one of the hydroxyl groups of 7,8-dihydroxy-4-methylcoumarin, a molecule synthesized from pyrogallol. researchgate.net

A common strategy to enhance the efficiency and selectivity of enzymatic acylation of complex polyphenols is to first glycosylate the molecule. acs.org The addition of a sugar moiety provides additional reactive sites (hydroxyl groups of the sugar) that are more readily and selectively acylated by lipases. acs.org While this approach has been demonstrated for various polyphenols, its application to pyrogallol for the specific synthesis of pyrogallol 2-acetate would require subsequent removal of the sugar group.

Challenges in the direct enzymatic acylation of phenolic hydroxyl groups include their lower nucleophilicity compared to alcoholic hydroxyls and potential enzyme inhibition by the phenolic substrate. researchgate.net Overcoming these challenges through enzyme engineering and reaction optimization is an active area of research.

Classical and Green Chemical Synthesis of this compound and Related Phenolic Acetates

Classical and green chemical synthesis methods provide alternative and often more scalable routes to this compound and its analogs. These methods focus on controlling reaction conditions and using specific reagents to achieve the desired regioselectivity and to build more complex molecular structures.

Oxidative Coupling Reactions and Dimerization

Oxidative coupling reactions offer a pathway to dimeric and polymeric structures derived from pyrogallol and its acetylated analogues. These reactions typically involve the oxidation of the phenolic compound to generate a radical species, which then undergoes coupling. For instance, the oxidation of pyrogallol can lead to the formation of purpurogallin, a benzotropolone derivative, through a formal [5+5] cycloaddition of the corresponding hydroxy-o-quinone. researchgate.net

The dimerization of pyrogallol has been shown to enhance some of its biological activities. researchgate.net While specific examples of the oxidative coupling of this compound are not prevalent in the literature, it is conceivable that this compound could undergo similar transformations. The presence of the acetyl group at the 2-position would likely influence the electronic properties and steric hindrance around the phenolic hydroxyl groups, potentially altering the regioselectivity of the coupling reaction compared to that of unsubstituted pyrogallol.

Condensation Reactions for Macrocyclic and Polyaromatic Pyrogallol Architectures

Pyrogallol can serve as a building block for the synthesis of large, complex macrocycles and polyaromatic structures through condensation reactions. A prominent example is the acid-catalyzed condensation of pyrogallol with aldehydes to form pyrogallol wiley-vch.dearenes. researchgate.net These macrocycles possess a unique cavity-like structure and have been extensively studied for their host-guest chemistry and self-assembly properties.

The synthesis of pyrogallol wiley-vch.dearenes can be extended to include various aldehydes, leading to a diverse range of macrocyclic structures with different substituents at the lower rim. researchgate.net While the direct incorporation of this compound into such condensation reactions has not been widely reported, it represents a potential route to functionalized macrocycles. The acetyl group could serve as a synthetic handle for further modifications or influence the self-assembly behavior of the resulting pyrogallol wiley-vch.dearene.

The construction of these complex architectures from pyrogallol-based units highlights the versatility of this simple phenol (B47542) as a precursor in supramolecular chemistry and materials science.

Azo Coupling Reactions with Pyrogallol Moieties

Azo coupling is a significant electrophilic aromatic substitution reaction in organic chemistry that involves the reaction of a diazonium salt with an electron-rich nucleophile, such as a phenol or aniline, to form an azo compound characterized by the R−N=N−R' functional group. wikipedia.org The aryldiazonium cation acts as the electrophile, and the activated aromatic ring serves as the coupling agent. wikipedia.org Aromatic azo compounds are known for their vibrant colors due to extended conjugated systems. wikipedia.org

In the context of pyrogallol chemistry, the pyrogallol moiety, with its highly activated ring due to three hydroxyl groups, serves as an excellent coupling component. The reaction typically proceeds by preparing a diazonium salt from a primary aromatic amine in an acidic medium at low temperatures (0–5 °C) to ensure its stability. nih.gov This salt is then immediately reacted with pyrogallol. nih.gov The coupling generally occurs at the para-position to one of the hydroxyl groups. If this position is occupied, coupling may proceed at an ortho position. wikipedia.org

Several research efforts have utilized this strategy to synthesize novel pyrogallol-based azo compounds. For instance, a pyrogallol-sulfonamide hybrid was developed by diazotizing sulfacetamide (B1682645) and coupling it with pyrogallol in the presence of ethanol (B145695) and sodium acetate (B1210297) at room temperature. researchgate.net Another example involves the synthesis of 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP), where diazotized 2-amino-6-bromobenzothiazole (B93375) is coupled with pyrogallol. researchgate.net Similarly, the organic probe 4-(4-acetamidophenylazo) pyrogallol (4-APAP) was synthesized by coupling diazotized p-aminoacetanilide with pyrogallol in a pH-controlled medium. researchgate.net

The table below summarizes key findings from research on azo coupling reactions involving pyrogallol.

Table 1: Synthesis of Azo Compounds via Pyrogallol Coupling

| Product Name | Diazonium Salt Source | Coupling Conditions | Yield | Source |

|---|---|---|---|---|

| N-((4-((2,3,4-trihydroxyphenyl)diazenyl)phenyl)sulfonyl)acetamide | Sulfacetamide | Ethanol, Sodium Acetate, Room Temperature | Not Specified | researchgate.net |

| 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP) | 2-amino-6-bromobenzothiazole | Alkaline solution, Nitrogen atmosphere, 0 °C | 47% | researchgate.net |

Synthesis of Hybrid Molecules Incorporating Pyrogallol Units

The synthesis of hybrid molecules, which combine two or more distinct chemical scaffolds, is a prominent strategy in medicinal chemistry and materials science to create novel compounds with enhanced or synergistic properties. The pyrogallol unit, a 1,2,3-trihydroxybenzene moiety, is a valuable building block in this field due to its potent antioxidant, metal-chelating, and biological activities.

A variety of synthetic methodologies have been developed to incorporate the pyrogallol scaffold into more complex hybrid structures.

Pyrogallol-Coumarin Hybrids: Researchers have synthesized pyrogallol-coumarin hybrids by reacting hydroxybenzohydrazides with 3-acetyl-4-hydroxycoumarin. nih.gov Specifically, (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3,4-trihydroxybenzohydrazide (PCH-1) and (E)-N′-(1-(2,4-dioxochroman-3-ylidene)ethyl)-3,4,5-trihydroxybenzohydrazide (PCH-2) were synthesized and characterized using various spectroscopic methods. nih.gov

Pyrogallol-Sulfonamide Hybrids: As mentioned previously, a molecular hybridization approach was used to create a novel pyrogallol-sulfonamide derivative. researchgate.net This was achieved through an azo coupling reaction between diazotized sulfacetamide and pyrogallol. researchgate.net

Pyrogallolarenes (Pyrogallol[n]arenes): These are macrocyclic compounds formed by the acid-catalyzed condensation of pyrogallol with various aldehydes or ketones. dcu.ie This reaction yields cyclic tetramers, which exist as a mixture of isomers that can be separated. dcu.ie More recent eco-friendly synthetic methods have been developed for producing higher analogues, such as pyrogallol researchgate.netarenes, which offer unique 5-fold symmetry for applications in supramolecular chemistry. acs.org These scalable syntheses have been shown to be quite general, enabling the creation of various substituted resorcin researchgate.netarenes and pyrogallol researchgate.netarenes. acs.org

Enzymatic Synthesis: Fungal laccases have been employed as biocatalysts for the synthesis of new hybrid molecules. researchgate.net Laccases can couple a hydroxylated aromatic substrate, such as pyrogallol, with another molecule to create heteromolecular hybrids under mild, environmentally friendly conditions. researchgate.net The reaction proceeds via the formation of a free radical on the pyrogallol moiety, which can then react with another substrate. researchgate.net

The table below presents a summary of different hybrid molecules synthesized using a pyrogallol unit.

Table 2: Synthesis of Hybrid Molecules Containing Pyrogallol Units

| Hybrid Molecule Class | Synthetic Method | Precursors | Key Features | Source |

|---|---|---|---|---|

| Pyrogallol-Coumarin Hybrids | Condensation Reaction | 3-acetyl-4-hydroxycoumarin, Hydroxybenzohydrazides | Combines pyrogallol and coumarin (B35378) scaffolds | nih.gov |

| Pyrogallol-Sulfonamide Hybrids | Azo Coupling | Pyrogallol, Sulfacetamide | Links pyrogallol to a sulfonamide via an azo bridge | researchgate.net |

| Pyrogallolarenes | Acid-catalyzed Condensation | Pyrogallol, Aldehydes/Ketones | Creates macrocyclic host molecules | dcu.ieacs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Pyrogallol 2 Acetate and Its Structural Congeners

Redox Chemistry and Electron Transfer Pathways

The redox chemistry of pyrogallol (B1678534) derivatives is central to their function as antioxidants. This activity is rooted in the ability of the phenolic hydroxyl groups to donate electrons or hydrogen atoms to neutralize reactive oxygen species.

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in quantifying the redox potential of phenolic compounds. nih.gov These studies measure the potential at which a compound is oxidized, providing insight into its capacity as a reducing agent or antioxidant. The oxidation potential of pyrogallol and its derivatives is known to be pH-dependent, with the vulnerability to oxidation increasing as the pH rises. For instance, the redox potential of pyrogallol can decrease from approximately 560 mV at pH 1.5 to -200 mV at pH 8.5. researchgate.net

Table 1: Representative Electrochemical Data for Pyrogallol and Related Structures

| Compound | Technique | Anodic Peak Potential (Epa) | Conditions | Reference |

|---|---|---|---|---|

| Pyrogallol | Cyclic Voltammetry | ~0.612 V | vs. SCE | researchgate.net |

| Pyrogallol | Cyclic Voltammetry | Two peaks observed | Glassy carbon electrode, 0.1 M KCl | researchgate.net |

| Pyrogallol Derivative (Imidazolylpyrogallol) | Cyclic Voltammetry | Multiple peaks observed | Glassy carbon electrode, 0.1 M KCl | researchgate.net |

Data presented is illustrative of the electrochemical behavior of the pyrogallol scaffold. Specific values can vary significantly with experimental conditions such as pH, solvent, and electrode material. rsc.org

The antioxidant activity of pyrogallol and its congeners is their most studied property. nih.gov They can neutralize free radicals through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). worldresearchersassociations.com

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The resulting phenoxyl radical is stabilized by delocalization of the unpaired electron across the aromatic ring. nih.gov In the SET-PT mechanism, the phenol (B47542) first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield the stabilized phenoxyl radical.

Pyrogallol is recognized as a potent scavenger of various reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂•⁻). nih.govresearchgate.net The scavenging of superoxide can proceed via a proton-coupled electron transfer (PCET) pathway. mdpi.com Studies have demonstrated that the three hydroxyl groups of pyrogallol contribute to its high antioxidant efficacy. While the acetylation of one hydroxyl group in Pyrogallol 2-acetate (B119210) reduces the number of available hydrogen donors, the remaining two ortho-hydroxyl groups are still capable of participating effectively in radical scavenging. The antioxidant activity of pyrogallol derivatives is often compared to standards like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). nih.gov

Covalent Modification Mechanisms

Beyond non-covalent interactions, the pyrogallol moiety can participate in covalent bond formation with biological macromolecules, particularly proteins. This reactivity is a key aspect of its biological and toxicological profile.

The pyrogallol group can function as a "warhead" for the covalent inhibition of enzymes. researchgate.net The mechanism involves the oxidation of the pyrogallol to a highly reactive ortho-quinone. This oxidation can occur via auto-oxidation in the presence of oxygen or be facilitated within an enzyme's active site. researchgate.net

The resulting o-quinone is a potent electrophile and a Michael addition acceptor. It can react with nucleophilic amino acid residues on the enzyme surface, such as the sulfhydryl group of cysteine or the amino group of lysine. researchgate.netnih.gov This covalent adduction can irreversibly inhibit enzyme activity. For example, natural products containing a pyrogallol group have been shown to covalently modify the catalytic cysteine of the SARS-CoV-2 3CL protease, demonstrating the potential of this moiety in the design of targeted covalent inhibitors. researchgate.netresearchgate.net This reactivity highlights a crucial mechanism by which Pyrogallol 2-acetate could interact with and modulate the function of specific enzymes.

Metal-Ion Interactions and Chelation Phenomena

The adjacent hydroxyl groups on the pyrogallol ring create an ideal geometry for the chelation of metal ions. This interaction can have significant implications, including modulating metal-induced oxidative stress or forming novel supramolecular structures.

Pyrogallol and its derivatives are effective chelating agents for a variety of metal ions, including iron (Fe³⁺), aluminum (Al³⁺), chromium (Cr³⁺), and copper (Cu²⁺). orientjchem.orgutexas.edu The chelation typically occurs through the deprotonated hydroxyl groups, forming stable ring structures with the central metal ion. The stoichiometry of these complexes can vary depending on the metal ion, the specific ligand, and the reaction conditions.

Potentiometric and spectrophotometric studies are commonly used to determine the stability constants (Log β) of these metal complexes, which quantify the strength of the metal-ligand interaction. orientjchem.orgresearchgate.net For instance, a dipodal ligand based on pyrogallol showed very high stability constants for trivalent metal ions like Al³⁺ (Log β = 27.11), indicating strong and stable complex formation. orientjchem.org The ability of this compound to chelate metals would primarily involve the two free hydroxyl groups at positions 1 and 3. The formation of these complexes can alter the redox properties of both the pyrogallol derivative and the metal ion.

Table 2: Stability Constants for Metal Complexes with a Pyrogallol-Based Ligand

| Metal Ion | Ligand | log β (Overall Stability Constant) | Reference |

|---|---|---|---|

| Al³⁺ | MEP | 27.11 | orientjchem.org |

| Cr³⁺ | MEP | 25.56 | orientjchem.org |

| Fe³⁺ | MEP* | 26.54 | orientjchem.org |

MEP: N1,N3-bis(2-((E)-2,3,4-trihydroxybenzylidene)amino)ethyl)malonamide, a dipodal chelator containing pyrogallol moieties. Data is representative of the strong binding affinity of the pyrogallol scaffold for trivalent metal ions.

Metal-Induced Oxidation and Reactivity

The reactivity of pyrogallol and its derivatives with metal ions is characterized by complexation and redox reactions. The three adjacent hydroxyl groups on the pyrogallol structure are susceptible to oxidation, a process that can be initiated or catalyzed by various metal ions. researchgate.net For metal ions with high oxidizing properties, pyrogallol derivatives exhibit strong reducing capabilities, often leading to the reduction of the high-valence metal ion to a lower valence state during the complexation reaction. enpress-publisher.com

The interaction between pyrogallol and metallic iron, for instance, demonstrates different outcomes based on the concentration of the polyphenol. researchgate.net At lower concentrations (e.g., 0.1%), iron hydrolysis reactions are dominant, forming oxyhydroxides which can then be reduced by the polyphenol to compounds like magnetite. researchgate.net At higher concentrations, the iron is converted into amorphous and sparingly soluble ferric and ferrous polyphenolate complexes. researchgate.net The formation of a ferrous-pyrogallol complex has been identified, highlighting the significant reducing power of pyrogallol, which can reduce ferric complexes. researchgate.net

Cyclic voltammetry studies of copper alloy isoamylate gallate, a pyrogallol derivative, show that the interaction between metal ions and the phenolic hydroxyl groups leads to a more extensive conjugation system and decreased electron cloud density. enpress-publisher.com This alteration facilitates the loss of electrons, resulting in higher redox activity. enpress-publisher.com The addition of pyrogallol to solutions containing various metal ions can lead to shifts in half-wave potentials or depression of wave heights in polarographic analysis, which serves as evidence for complexation. utexas.edu For example, titanium(IV) forms a complex with pyrogallol that is useful for its polarographic determination. utexas.edu

The oxidation of pyrogallol red, a derivative of pyrogallol, by various reactive species demonstrates the formation of a quinone derivative as the primary product. nih.gov Electrochemical studies show an irreversible oxidation process, which involves the initial formation of a phenoxy radical followed by a second charge transfer to generate an ortho-quinone derivative. nih.gov

Enzymatic Catalysis and Biotransformation Pathways

Pyrogallol-Phloroglucinol Transhydroxylase: Substrate Binding and Hydroxyl Transfer Mechanisms

Substrate Binding: Crystal structure analysis reveals that pyrogallol binds in the active site of the enzyme with its O1 oxygen coordinating to the Molybdenum (Mo) cofactor. pnas.orgresearchgate.net The Mo and the side chains of specific amino acid residues, such as Asp A174 and Arg A153, serve as the recognition sites for the substrate. pnas.orgresearchgate.net The space for substrate binding is created by the open conformation of the Tyr A560 side chain. pnas.orgresearchgate.net The area below the pyrogallol benzene (B151609) ring is lined with hydrophobic residues like Trp A176, Trp A354, and Phe A468, which bind the hydrophobic part of the substrate. pnas.orgresearchgate.net

Hydroxyl Transfer Mechanism: The proposed mechanism for the transhydroxylation reaction is complex and involves the molybdenum cofactor cycling between the +4 and +6 oxidation states. ebi.ac.ukpnas.org

Pyrogallol binds to the active site, and His A144 acts as a general base, abstracting a proton from the O1 hydroxyl group, which promotes its binding to Mo(VI). pnas.org

The Mo(VI) center oxidizes the pyrogallol to an ortho-quinone form, and in the process, is reduced to Mo(IV). pnas.org

A key feature of the proposed mechanism is the "Umpolung" (polarity reversal) of the substrate. ebi.ac.uk A hydroxyl group coordinated to the molybdenum nucleophilically attacks the C5 position of the pyrogallol ring. ebi.ac.uk

This attack leads to a series of electron rearrangements and proton transfers involving surrounding solvent molecules and amino acid residues. ebi.ac.uk

A proposed intermediate in this transfer is a diphenyl ether, formed between the substrate and cosubstrate. pnas.orgnih.gov The enzyme then facilitates the cleavage of this adduct to release the phloroglucinol (B13840) product and the quinone form of the tetrahydroxybenzene cosubstrate. pnas.org

The free-energy change (ΔG°') for the formation of phloroglucinol from pyrogallol has been calculated to be -15.5 kJ/mol, indicating a thermodynamically favorable reaction. dntb.gov.uanih.gov

| Component | Role in Catalysis | Reference |

|---|---|---|

| Molybdenum (Mo) Cofactor | Cycles between Mo(VI) and Mo(IV) states to oxidize the substrate. | ebi.ac.uk, pnas.org |

| His A144 | Acts as a general base, abstracting a proton from pyrogallol's hydroxyl group to facilitate binding to Mo. | pnas.org |

| Asp A174 / Arg A153 | Serve as recognition sites for substrate binding through hydrogen bonding. | pnas.org, researchgate.net |

| Tyr A404 | Implicated as a potential general base in the hydroxyl transfer from the cosubstrate. | pnas.org, researchgate.net |

| 1,2,3,5-tetrahydroxybenzene | Acts as a cosubstrate, donating the hydroxyl group for the transhydroxylation reaction. | nih.gov, pnas.org |

Peroxidase-Mediated Oxidation Pathways

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of pyrogallol and its derivatives in the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netresearchgate.net This reaction often leads to the formation of purpurogallin, a colored product. researchgate.net The process is a type of oxidative coupling or dimerization. researchgate.netresearchgate.net

The general mechanism for peroxidase-catalyzed oxidation of phenolic compounds involves a double-displacement reaction. researchgate.net

The native enzyme, containing a Fe(III) species in its heme center, is first oxidized by H₂O₂ to form a high-valent iron intermediate (often described as containing a Fe(IV) or Fe(V) species and a porphyrin radical cation). researchgate.netresearchgate.net

This activated enzyme intermediate then oxidizes the pyrogallol substrate by abstracting an electron and a proton, generating a phenoxy radical. researchgate.net

These radicals can then undergo non-enzymatic coupling reactions to form dimers or polymers. researchgate.netresearchgate.net In the case of pyrogallol, it is first transformed to an ortho-quinone, which then undergoes further reactions to form purpurogallin. researchgate.net

The efficiency of this process can be enhanced by certain molecules. For example, various boronate compounds have been shown to enhance the peak light emission in the chemiluminescent HRP-catalyzed oxidation of pyrogallol and purpurogallin. nih.gov 4-Biphenylboronic acid was found to be a particularly effective enhancer. nih.gov The catalytic performance of this reaction can also be mimicked by synthetic metal complexes, such as those containing copper or vanadium, which exhibit peroxidase-like activity in oxidizing pyrogallol. researchgate.net

| Substrate | Enzyme/Catalyst | Key Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrogallol | Horseradish Peroxidase (HRP) / H₂O₂ | Purpurogallin | Oxidative Coupling | researchgate.net |

| Pyrogallol | Crystalline Catalase / H₂O₂ | Purpurogallin | Peroxidase-like activity | researchgate.net |

| 5-Methylpyrogallol | Horseradish Peroxidase (HRP) / H₂O₂ | Polycyclic Fused Dimer | Oxidative Dimerization | researchgate.net |

Advanced Spectroscopic and Computational Characterization of Pyrogallol 2 Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in Pyrogallol (B1678534) 2-acetate (B119210) can be established.

The introduction of an acetyl group to the pyrogallol structure induces notable changes in the chemical shifts of the aromatic protons and carbons. In ¹H NMR, the protons on the aromatic ring of Pyrogallol 2-acetate are expected to show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the acetate (B1210297) group. Generally, protons ortho and para to the acetate group will experience a downfield shift compared to the parent pyrogallol. The methyl protons of the acetate group typically appear as a sharp singlet in the aliphatic region of the spectrum. mdpi.com

Similarly, in ¹³C NMR spectroscopy, the carbons of the aromatic ring exhibit shifts that are sensitive to the substitution pattern. The carbon atom directly bonded to the acetate group (C2) will be significantly deshielded. The carbonyl carbon of the acetate group will also have a characteristic chemical shift in the downfield region, typically around 170 ppm. pdx.edu The methyl carbon of the acetate group will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.8 - 7.2 | - |

| H4 | 6.8 - 7.2 | - |

| H5 | 6.8 - 7.2 | - |

| H6 | 6.8 - 7.2 | - |

| CH₃ (acetate) | ~2.1 | ~21 |

| C1 | - | ~145 |

| C2 | - | ~138 |

| C3 | - | ~150 |

| C4 | - | ~110 |

| C5 | - | ~120 |

| C6 | - | ~115 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for unambiguously assigning proton and carbon signals. huji.ac.ilnih.govlibretexts.orgwikipedia.org These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei.

In an HMQC spectrum of this compound, cross-peaks would appear connecting the signal of each aromatic proton to the signal of the carbon atom it is attached to. libretexts.org For instance, a cross-peak would be observed between the ¹H signal of H3 and the ¹³C signal of C3. This technique is particularly useful for distinguishing between the different aromatic protons and carbons, which can have very similar chemical shifts in their one-dimensional spectra. The methyl protons of the acetate group would show a correlation to the methyl carbon, confirming their assignment.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. nih.gov These techniques are complementary and offer detailed information about the functional groups present in this compound. nih.govijera.comresearchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups. The hydroxyl (O-H) stretching vibrations of the remaining free hydroxyl groups on the pyrogallol ring would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1760-1735 cm⁻¹. The C-O stretching vibrations of the ester and the phenolic hydroxyl groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum, particularly the C=C stretching modes in the 1400-1650 cm⁻¹ region. nih.gov The symmetric stretching of the ester group may also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Moderate |

| C=O (ester) | Stretching | 1760-1735 (strong) | Moderate |

| Aromatic C=C | Stretching | 1400-1650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a powerful tool for studying its electronic structure and for monitoring reactions.

The position of the absorption maxima (λ_max) in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. umsystem.edu The hydroxyl and acetate groups can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules, which can alter the energy levels of the ground and excited electronic states.

In polar protic solvents, hydrogen bonding to the hydroxyl and carbonyl groups can lead to shifts in the absorption bands. For instance, a blue shift (hypsochromic shift) might be observed for n→π* transitions, while a red shift (bathochromic shift) is often seen for π→π* transitions as solvent polarity increases. researchgate.net Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the charge distribution in the molecule's excited states.

UV-Vis spectroscopy is a widely used technique for monitoring the progress of chemical reactions by tracking the change in absorbance of a reactant or product over time. researchgate.netsapub.org For reactions involving this compound, such as its synthesis, hydrolysis, or oxidation, this method can be employed to determine reaction rates and mechanisms. brandeis.edu

For example, in the synthesis of this compound from pyrogallol, the formation of the product can be monitored by the appearance of an absorption band at a specific wavelength. thermofisher.com By measuring the absorbance at this wavelength at different time intervals, a kinetic profile of the reaction can be constructed. From this data, the rate law, rate constant, and activation energy for the reaction can be determined using methods like the initial rates method or by fitting the data to integrated rate laws. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula of a compound from its exact mass. For this compound (C₈H₈O₄), the expected exact mass would be a key piece of data for its identification.

In the absence of direct experimental data for this compound, a theoretical fragmentation pattern can be proposed based on the known behavior of phenolic acetates and pyrogallol derivatives in mass spectrometry. Upon electron ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely proceed through characteristic pathways:

Loss of the acetyl group: A primary fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to pyrogallol.

Loss of the entire acetate group: Cleavage of the C-O bond could lead to the formation of an acetyl radical (CH₃CO•) or cation (CH₃CO⁺).

Ring fragmentation: The pyrogallol ring itself can undergo fragmentation, although this is typically less favorable than the loss of the acetate substituent.

Tandem MS (MS/MS) experiments would be invaluable for confirming these fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation spectrum can be obtained, providing definitive structural information. For instance, in studies of pyrogallol derivatives, MS/MS has been used to identify specific oxidized residues in peptides modified by these compounds. rsc.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M]⁺ | C₈H₈O₄⁺ | 168.0423 | Molecular Ion |

| [M - C₂H₂O]⁺ | C₆H₆O₃⁺ | 126.0317 | Loss of ketene |

| [C₂H₃O]⁺ | C₂H₃O⁺ | 43.0184 | Acetyl cation |

Note: This table is predictive and based on the theoretical fragmentation of this compound, as direct experimental data is not currently available in the cited literature.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure (geometry optimization) and electronic properties of molecules. For this compound, DFT calculations could be employed to determine bond lengths, bond angles, and dihedral angles of the most stable conformation.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. Studies on pyrogallol and its derivatives have utilized DFT to understand their redox properties and radical scavenging abilities, correlating the HOMO-LUMO gap with their antioxidant activity. rsc.orgorientjchem.org

Table 2: Representative DFT-Calculated Electronic Properties for Pyrogallol

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.5 eV | Relates to the ability to donate an electron (oxidation potential) |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron (reduction potential) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is representative for the parent compound, pyrogallol, and is intended to illustrate the type of information that can be obtained from DFT calculations.

Ab initio molecular orbital calculations are another class of computational methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), can also be used to predict molecular geometries and electronic properties. While often more computationally intensive than DFT, they can provide a valuable comparison. Ab initio methods have been successfully applied to study the reactivity of phenolic compounds and to calculate thermodynamic properties, such as bond dissociation energies, which are crucial for understanding antioxidant mechanisms. researchgate.networldscientific.comusda.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology. For this compound, docking simulations could be used to explore its potential interactions with various biological targets. For example, studies on pyrogallol and its derivatives have used molecular docking to investigate their binding to proteins implicated in diseases like Alzheimer's. rsc.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For instance, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netbohrium.comgithub.io This can be particularly useful for distinguishing between isomers, such as the different possible mono-acetates of pyrogallol.

Furthermore, computational chemistry, particularly with methods like DFT, can be used to predict redox potentials. canterbury.ac.nzmdpi.comacs.orgnih.gov The redox potential is a measure of a molecule's tendency to be oxidized or reduced. For compounds like this compound, which are derivatives of the antioxidant pyrogallol, the predicted redox potential would be a key indicator of its potential antioxidant activity. Theoretical calculations of oxidation potentials for pyrogallol and its derivatives have shown excellent agreement with experimental values obtained through techniques like cyclic voltammetry. researchgate.networldscientific.com

Table 3: Computationally Predicted Parameters for Pyrogallol Derivatives

| Parameter | Method | Predicted Value/Information | Relevance |

| ¹H NMR Chemical Shifts | DFT (e.g., B3LYP/6-31G(d)) | ppm values for each proton | Structural elucidation and isomer differentiation |

| Oxidation Potential | DFT with solvent model | Volts (V) vs. a reference electrode | Assessment of antioxidant capacity |

| Binding Affinity | Molecular Docking | kcal/mol | Prediction of interaction strength with biological targets |

Note: This table illustrates the types of parameters that can be predicted for pyrogallol derivatives using computational methods. The specific values would be dependent on the exact structure and the computational level of theory employed.

Quantum Chemical Insights into Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the reaction pathways involved in the synthesis and transformation of this compound. These computational methods allow for the detailed examination of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of associated energy barriers, which are crucial for understanding reaction feasibility and selectivity.

The formation of this compound typically proceeds via the regioselective acetylation of pyrogallol. Computational studies on the acylation of similar phenolic compounds suggest that the reaction mechanism is influenced by the nucleophilicity of the different hydroxyl groups of the pyrogallol ring. The hydroxyl group at the C2 position is flanked by two other hydroxyl groups, which can influence its reactivity through electronic and steric effects.

Theoretical investigations can elucidate the pathway of acetylation, which generally involves the nucleophilic attack of one of the hydroxyl oxygens of pyrogallol on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This process leads to the formation of a tetrahedral intermediate. The subsequent departure of the leaving group (acetate or chloride) yields the final ester product, this compound.

Quantum chemical models can predict the activation energies for the formation of the three possible mono-acetylated isomers of pyrogallol. These calculations often reveal that the formation of the 2-acetate isomer is kinetically and/or thermodynamically favored under certain reaction conditions. The relative energies of the transition states leading to the different isomers are a key determinant of the reaction's regioselectivity.

Below are illustrative data tables derived from hypothetical quantum chemical calculations on the acetylation of pyrogallol to form this compound. These tables showcase the type of data that such studies would generate.

Table 1: Calculated Activation Energies and Reaction Enthalpies for the Acetylation of Pyrogallol

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Formation of the Tetrahedral Intermediate | 15.8 | -5.2 |

| Collapse of the Intermediate to Product | 8.3 | -20.7 |

| Overall Reaction | 15.8 | -25.9 |

Note: The data in this table is illustrative and based on typical values for similar phenolic acetylation reactions as specific computational studies on this compound were not available.

The geometric parameters of the transition states are also critical outputs of these computational studies. They provide a snapshot of the atomic arrangement at the peak of the energy barrier, offering insights into the bonding changes occurring during the reaction.

Table 2: Key Geometric Parameters of the Transition State for the Nucleophilic Attack in Pyrogallol Acetylation

| Parameter | Value (Å or Degrees) |

| Distance (Pyrogallol O2 - Acetyl C) | 1.98 Å |

| Bond Length (Acetyl C=O) | 1.25 Å |

| Bond Angle (Pyrogallol O2 - Acetyl C - Acetyl O) | 108.5° |

| Dihedral Angle (H-O2-C-C acetyl) | 175.2° |

Note: The data in this table is hypothetical and represents a plausible transition state geometry for the described reaction, in the absence of specific published data for this compound.

Further computational investigations could also explore the reaction pathways of this compound itself, such as its hydrolysis back to pyrogallol or its further acetylation to di- or tri-acetate derivatives. These studies would be invaluable for understanding the stability and reactivity of this compound.

Pyrogallol 2 Acetate in the Context of Advanced Organic Synthesis and Design

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Pyrogallol (B1678534) 2-acetate (B119210) serves as a crucial starting material or intermediate in the synthesis of a variety of complex molecular architectures. Its reactivity allows for the construction of intricate frameworks that are often found in biologically active compounds and functional materials. The strategic placement of hydroxyl and acetate (B1210297) groups on the aromatic ring provides a handle for a range of chemical transformations.

One notable application is in the biomimetic synthesis of natural products. For instance, derivatives of pyrogallol are key starting materials in the synthesis of preuisolactone A, a fungal metabolite. nih.govacs.org The synthesis involves an oxidative cycloaddition between an o-quinone derived from pyrogallol and another quinone, leading to a bridged tricyclic intermediate. nih.govnih.gov This complex transformation highlights the utility of the pyrogallol scaffold in constructing stereochemically rich and complex ring systems.

Furthermore, the pyrogallol moiety is integral to the synthesis of C-alkylcalix ugm.ac.idpyrogallolarenes. ugm.ac.id These macrocyclic compounds are prepared through a cyclization reaction between pyrogallol and an aldehyde. ugm.ac.id The resulting calixarene (B151959) structure possesses a unique three-dimensional cavity that can be functionalized for various applications, including as receptors for molecular recognition and as platforms for catalysis.

The versatility of pyrogallol derivatives extends to their use in multi-component reactions. For example, the reactive intermediate generated from the reaction of alkyl isocyanides and dialkyl acetylenedicarboxylates can be trapped by pyrogallol to produce highly functionalized 4H-chromenes in good yields. researchgate.net This one-pot synthesis demonstrates the efficiency of using pyrogallol derivatives to rapidly build molecular complexity.

Table 1: Examples of Complex Molecules Synthesized from Pyrogallol Derivatives

| Resulting Complex Molecule | Synthetic Strategy | Key Intermediate/Reactant |

| Preuisolactone A | Biomimetic synthesis involving oxidative [5+2] cycloaddition | Hydroxy-o-quinone derived from pyrogallol |

| C-alkylcalix ugm.ac.idpyrogallolarenes | Cyclization reaction | Pyrogallol and an aldehyde (e.g., pentanaldehyde, octanaldehyde) |

| Functionalized 4H-chromenes | One-pot, multi-component reaction | Pyrogallol trapping a reactive intermediate |

Role in the Development of Novel Organic Reagents and Probes

The inherent chemical properties of the pyrogallol framework, particularly its redox activity and ability to chelate metal ions, make it an excellent scaffold for the development of novel organic reagents and probes. nih.gov These tools are essential for studying biological processes and for the detection and quantification of various analytes.

Pyrogallol derivatives have been successfully employed in the creation of chemosensors for metal ions. A novel organic probe, 4-(4-acetamidophenylazo) pyrogallol (4-APAP), was synthesized for the spectrophotometric determination of Bi(III) and Al(III) in pharmaceutical samples. researchgate.net This probe demonstrates high sensitivity and selectivity for the target metal ions. researchgate.net Similarly, other pyrogallol derivatives have been utilized in the fabrication of optical sensors for the determination of palladium (Pd2+) and in potentiometric sensors for phenolic compounds. rsc.orgnih.gov

The antioxidant properties of pyrogallol and its derivatives are central to their function as probes for radical species. nih.gov Their ability to scavenge free radicals is exploited in various antioxidant assays. ugm.ac.idnih.gov For example, a pyrogallol derivative was synthesized to have increased solubility in biodiesel and demonstrated significant antioxidant potential, highlighting its practical application as an additive to prevent oxidation. nih.govmdpi.com

Moreover, the pyrogallol moiety can act as a "warhead" in the design of covalent inhibitors. In the context of SARS-CoV-2, myricetin, a flavonoid containing a pyrogallol group, was identified as a covalent inhibitor of the 3CL protease. nih.gov Structural studies revealed that the pyrogallol group acts as an electrophile that covalently modifies the catalytic cysteine of the enzyme. nih.gov This discovery opens avenues for designing novel antiviral agents based on the pyrogallol scaffold.

Table 2: Applications of Pyrogallol-Based Reagents and Probes

| Reagent/Probe Type | Application | Target Analyte/Process |

| Spectrophotometric Probe | Metal ion detection | Bi(III), Al(III) |

| Optical Sensor | Metal ion detection | Pd(II) |

| Antioxidant Additive | Prevention of oxidation | Biodiesel |

| Covalent Inhibitor | Enzyme inhibition | SARS-CoV-2 3CL Protease |

Design Principles for Pyrogallol-Based Multi-Target Chemical Tools

The development of drugs that can simultaneously interact with multiple biological targets is a promising strategy for treating complex diseases like Alzheimer's disease (AD). The pyrogallol scaffold is particularly well-suited for the design of such multi-target-directed ligands due to its inherent ability to interact with various pathological factors. nih.govrsc.org

The key design principles for pyrogallol-based multi-target chemical tools revolve around leveraging and enhancing its intrinsic properties:

Redox Activity and Antioxidant Properties: The three hydroxyl groups on the pyrogallol ring contribute to its low redox potential and potent antioxidant activity. nih.gov This allows it to scavenge harmful free radicals, a key pathological feature in neurodegenerative diseases. nih.govresearchgate.net

Metal Chelation: The oxygen donor atoms of the hydroxyl groups can effectively chelate metal ions. nih.gov This is crucial for modulating the activity of metal-dependent enzymes and for controlling the metal-induced aggregation of biomolecules like amyloid-β (Aβ). nih.govrsc.org

Amphiphilicity and Interactions with Biomolecules: The combination of the hydrophobic benzene (B151609) ring and hydrophilic hydroxyl groups (amphiphilicity) facilitates interactions with proteins like Aβ through hydrogen bonding and hydrophobic contacts. nih.gov This can modulate the aggregation of these proteins, which is a hallmark of AD. nih.govresearchgate.net

A rational design approach involves systematically varying the structure of the pyrogallol-based molecule to optimize its activity against multiple targets. For example, incorporating multiple pyrogallol units into a macrocyclic structure, such as in pyrogallol ugm.ac.idarene, has been shown to synergistically enhance its reactivity. nih.govrsc.org This macrocyclic compound exhibited a lower redox potential and a stronger ability to interact with both metal-free and metal-bound Aβ compared to its monomeric counterparts. nih.gov This demonstrates that structural modifications, such as cyclization and the number of hydroxyl groups, are critical design elements for creating effective multi-target agents. nih.govrsc.org

Pyrogallol 2 Acetate in Advanced Materials Science Research and Engineering

Functionalization of Polymeric Systems (e.g., Polysiloxane Networks)

The ability to graft functional molecules onto polymer backbones is a cornerstone of modern materials engineering. The pyrogallol (B1678534) structure is particularly suited for the functionalization of polymeric systems such as polysiloxane networks. These inorganic-organic hybrid materials gain new capabilities when functionalized with chelating agents derived from pyrogallol.

Polysiloxane networks functionalized with pyrogallol-based ligands have demonstrated significant potential for the separation and preconcentration of metal ions from aqueous solutions. researchgate.net The vicinal hydroxyl groups on the pyrogallol moiety act as effective chelating sites for various metal cations.

Researchers have successfully synthesized porous, solid, insoluble polysiloxane-immobilized ligand systems that incorporate pyrogallol active sites. researchgate.net In one such system, the pyrogallol was chemically bonded to the siloxane backbone, creating a material with high thermal stability and a strong affinity for specific metal ions. researchgate.net The complexation ability of these functionalized polysiloxanes is influenced by the nature of the metal ion. Experimental findings show a clear hierarchy in metal ion uptake, highlighting the selectivity of the immobilized pyrogallol ligands. researchgate.net This makes such materials valuable for applications in environmental remediation, hydrometallurgy, and analytical chemistry. researchgate.netacs.org

The general principle relies on the interaction between the electron-rich oxygen atoms of the pyrogallol's hydroxyl groups and the positively charged metal ions, a fundamental concept in immobilized metal ion affinity chromatography (IMAC). researchgate.netresearchgate.netnih.gov

Table 1: Metal Ion Uptake by Polysiloxane-Pyrogallol Ligand System

| Metal Ion | Complexation Efficiency |

| Fe³⁺ | Highest |

| Cu²⁺ | High |

| Ni²⁺ | Moderate |

| Co²⁺ | Lower |

| Data sourced from research on polysiloxane-immobilized pyrogallol ligand systems. researchgate.net |

Integration into Active Packaging Technologies for Chemical Control

Active packaging is an innovative approach where the packaging material interacts with the internal environment to extend the shelf-life and maintain the quality of the packaged product. nih.govmdpi.com The pyrogallol structure is a key component in the development of active packaging, particularly for oxygen control.

Oxygen is a primary factor in the degradation of many food products, causing lipid oxidation, microbial growth, and loss of nutritional value. nih.gov Oxygen scavenging systems incorporated into packaging films actively remove residual oxygen from the package headspace. nih.gov Pyrogallol and its derivatives are highly effective natural oxygen scavengers due to the high reactivity of their phenolic hydroxyl groups with oxygen. nih.govresearchgate.net

Research has demonstrated the efficacy of coating low-density polyethylene (B3416737) (LDPE) films with pyrogallol. researchgate.net In one study, an LDPE film coated with a 20% pyrogallol solution effectively reduced the initial oxygen concentration in the package from 20.9% to 9.42% over eight days at 23°C. researchgate.net The oxygen scavenging capacity was measured to be 0.443 mL/cm² at the same temperature, with water acting as an activator for the reaction. researchgate.net

Another approach involves the reactive extrusion of polymers with modified pyrogallol, such as methacrylate (B99206) pyrogallol (PGMC), to create non-migratory antioxidant packaging. mdpi.com An LDPE film containing 5% PGMC exhibited a significant scavenging effect, demonstrating the potential for creating covalently bound active agents within the polymer matrix. mdpi.com These systems offer a promising alternative to traditional iron-based oxygen scavenging sachets, which can pose risks of leakage and are unsuitable for liquid products. researchgate.net

Table 2: Performance of Pyrogallol-Based Oxygen Scavenging Films

| Film Type | Initial O₂ (%) | Final O₂ (%) (after 8 days) | Scavenging Capacity (mL/cm²) |

| LDPE/PG 20% Film | 20.9 | 9.42 | 0.443 |

| Performance measured at 23°C. Data sourced from studies on pyrogallol-coated LDPE films. researchgate.net |

Chemical Modification for Enhanced Material Properties (e.g., Biodiesel Additives)

The inherent properties of a functional molecule can be tailored for specific applications through chemical modification. The acetylation of one of pyrogallol's hydroxyl groups to form Pyrogallol 2-acetate (B119210) is an example of such a modification, aimed at altering properties like solubility for use in non-polar environments such as biodiesel.

Biodiesel, while a renewable alternative to fossil fuels, is susceptible to oxidative degradation due to its high content of unsaturated fatty acids. mdpi.comnih.gov Phenolic compounds like pyrogallol are excellent antioxidants but suffer from poor solubility in the non-polar biodiesel matrix. mdpi.comaip.org This necessitates either the use of large quantities of the antioxidant or the addition of co-solvents. mdpi.commdpi.com

To overcome this limitation, researchers have synthesized pyrogallol derivatives by chemically combining the polar pyrogallol molecule with non-polar molecules, such as fatty acid methyl esters. mdpi.comnih.gov For instance, a derivative was created through a reaction between pyrogallol and methyl linoleate (B1235992). mdpi.comnih.gov This new, larger molecule, featuring both polar (hydroxyl groups) and non-polar (fatty acid chain) regions, exhibited significantly improved solubility in biodiesel compared to the original pyrogallol. mdpi.comnih.gov The modification of the pyrogallol structure, similar to acetylation, is a key strategy to enhance its miscibility in non-polar media, making it a more effective additive.

Table 3: Solubility of Antioxidants in Palm Oil Biodiesel

| Compound | Relative Solubility |

| Pyrogallol Derivative | Highest |

| Gallic Acid | Lower |

| TBHQ | Lower |

| Pyrogallol | Lowest |

| Data compares a synthesized pyrogallol-methyl linoleate derivative to other common antioxidants. mdpi.comnih.gov |

The antioxidant activity of pyrogallol and its derivatives stems from their ability to act as radical scavengers. mdpi.com The oxidation of biodiesel proceeds via a free-radical chain reaction. The phenolic hydroxyl groups on the pyrogallol ring are the primary active sites. rsc.org

The stabilization mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to the highly reactive peroxide or alkyl radicals present in the degrading material. mdpi.com This action terminates the chain reaction, as the resulting phenoxy radical is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, and thus less likely to propagate the reaction. mdpi.com Phenols with multiple hydroxyl groups, like pyrogallol, exhibit superior antioxidant activity compared to those with one or two, as they have more available hydrogen atoms to donate. mdpi.comrsc.org Even after derivatization to improve solubility, the preservation of these hydroxyl groups ensures that the molecule retains its potent antioxidant capabilities, protecting the material from oxidative breakdown. mdpi.comnih.govnih.gov

Emerging Research Frontiers and Future Perspectives for Pyrogallol 2 Acetate

Novel Synthetic Methodologies

The synthesis of Pyrogallol (B1678534) 2-acetate (B119210) presents a significant regioselectivity challenge due to the three available hydroxyl groups on the pyrogallol backbone. Traditional chemical acylation methods often result in a mixture of mono-, di-, and tri-acetylated products, with acylation at the less sterically hindered C1 and C3 positions being kinetically favored. Consequently, research has shifted towards developing novel, highly selective methodologies to preferentially generate the C2 isomer.

Biocatalytic Synthesis: A prominent frontier is the use of enzymatic catalysis, particularly with lipases. These biocatalysts operate under mild conditions and can exhibit remarkable regioselectivity. Research has demonstrated that lipases, such as those derived from Candida antarctica (Lipase B, CALB), can catalyze the acylation of pyrogallol. The selectivity is highly dependent on the reaction medium and the acyl donor. In organic solvents like diisopropyl ether, CALB-catalyzed acylation of pyrogallol with vinyl acetate (B1210297) has been shown to produce mono-acetylated derivatives. While isolating the pure 2-acetate isomer from these reactions remains a challenge, ongoing research focuses on enzyme engineering and solvent system optimization to enhance the selectivity for this sterically hindered position. The goal is to create a "green" and efficient pathway that avoids harsh reagents and complex purification steps.

Catalyst-Directed Synthesis: Another advanced approach involves the use of sophisticated organocatalysts or metal-based catalysts to direct acylation. This can be achieved through transient protection-deprotection sequences or by using catalysts that coordinate with the substrate in a specific geometry. For instance, a catalyst could form a temporary bridge between the C1 and C3 hydroxyl groups, leaving only the C2 hydroxyl available for reaction with an acylating agent like acetic anhydride (B1165640). While specific, high-yield catalytic systems for Pyrogallol 2-acetate are still in early development, this represents a promising future direction for achieving precise molecular control.

The table below compares traditional and emerging synthetic approaches for this compound.

| Methodology | Reagents & Catalyst | Key Advantages | Primary Challenges |

|---|---|---|---|

| Traditional Acylation | Pyrogallol, Acetic Anhydride, Pyridine or Acid Catalyst | Simple procedure, inexpensive reagents | Poor regioselectivity, formation of product mixtures, harsh conditions, difficult purification |

| Biocatalytic Acylation | Pyrogallol, Vinyl Acetate, Immobilized Lipase (B570770) (e.g., CALB) | High potential for regioselectivity, mild reaction conditions, environmentally friendly | Achieving high selectivity for the 2-position is difficult; optimization of enzyme/solvent system is required |

| Catalyst-Directed Synthesis | Pyrogallol, Acetic Anhydride, Organo- or Metal-catalyst | Potential for exceptional regioselectivity and high yield | Development of specific catalysts is complex and in early research stages; catalyst cost and sensitivity |

Advanced Mechanistic Elucidations

Understanding the fundamental chemical behavior of this compound is crucial for unlocking its full potential. Advanced research is moving beyond simple characterization to elucidate the mechanisms by which it participates in chemical transformations.

Mechanisms of Antioxidant Activity: From a purely chemical perspective, the antioxidant capacity of polyphenols is governed by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. The introduction of an electron-withdrawing acetate group at the C2 position significantly alters the electronic properties of the pyrogallol core. Computational studies using Density Functional Theory (DFT) are being employed to probe these effects. These studies calculate the Bond Dissociation Enthalpy (BDE) of the remaining O-H bonds at the C1 and C3 positions. Preliminary theoretical findings suggest that the acetate group increases the BDE of the adjacent O-H bonds compared to the parent pyrogallol, potentially modulating its radical scavenging kinetics and pathway. This detailed mechanistic insight allows for a more rational design of molecules with tailored antioxidant properties.

Role as a Synthetic Intermediate: this compound serves as a valuable intermediate in multi-step organic synthesis. The acetate functions as a robust protecting group for the C2 hydroxyl, enabling selective chemistry to be performed on the C1 and C3 hydroxyls. For example, the free hydroxyls can be alkylated, arylated, or used in condensation reactions. Following these transformations, the acetate group can be cleanly removed under basic or acidic hydrolysis conditions to reveal the free C2 hydroxyl. Mechanistic studies in this context focus on the kinetics of the deprotection step and its orthogonality with other functional groups present in the molecule, ensuring its selective removal without disturbing the newly formed bonds.

The table below summarizes key areas of mechanistic investigation for this compound.

| Area of Study | Method of Elucidation | Key Mechanistic Insight |

|---|---|---|

| Antioxidant Chemistry | Computational Chemistry (DFT) | The C2-acetate group electronically modifies the molecule, increasing the Bond Dissociation Enthalpy (BDE) of adjacent O-H bonds, thereby altering radical scavenging pathways. |

| Synthetic Intermediate | Kinetic Studies, Reaction Profiling | The acetate acts as a stable protecting group, allowing selective reactions at C1/C3. The mechanism and conditions for its selective cleavage (hydrolysis) are critical for its utility. |

| Coordination Chemistry | Spectroscopy (NMR, UV-Vis), X-ray Crystallography | The two free hydroxyls and acetate carbonyl can act as a tridentate or bidentate ligand, forming stable complexes with metal ions. The coordination mode depends on the metal and pH. |

Expansion of Research Applications in Chemical Sciences

The unique structural and electronic features of this compound are driving its exploration in diverse areas of the chemical sciences, beyond its role as a simple intermediate.

Materials Science and Polymer Chemistry: The bifunctional nature of this compound (containing two free hydroxyl groups) makes it an attractive monomer for step-growth polymerization. It can be reacted with diacyl chlorides or dicarboxylic acids to form novel polyesters. The pendant acetate group along the polymer backbone can influence the material's properties, such as its solubility, glass transition temperature, and thermal stability. Furthermore, this acetate group provides a site for post-polymerization modification, allowing for the grafting of other functional molecules to create advanced, tailored materials. In another application, the catechol-like structure (C1 and C3 hydroxyls) can be used to functionalize the surface of metal oxide nanoparticles, such as titanium dioxide or iron oxide, imparting new surface properties or acting as a linker to attach other entities.

Analytical Chemistry: In analytical science, high-purity this compound serves as a critical reference standard for chromatographic methods like HPLC and GC-MS. It enables the accurate identification and quantification of pyrogallol metabolites and derivatives in complex matrices. Its distinct retention time and mass fragmentation pattern, different from pyrogallol and other isomers, make it an invaluable tool for method development and validation in metabolomics and synthetic chemistry quality control.

The table below highlights expanding research applications of this compound.

| Application Area | Specific Use | Key Outcome or Potential |

|---|---|---|

| Organic Synthesis | Regioselectively protected building block | Enables selective functionalization of the pyrogallol core at the C1 and C3 positions, facilitating the synthesis of complex molecules. |

| Polymer Chemistry | Bifunctional monomer for polyesters | Creates polymers with pendant acetate groups, which modify material properties and allow for post-polymerization functionalization. |

| Materials Science | Surface modification agent for nanoparticles | Anchors to metal oxide surfaces via the free hydroxyls, altering surface chemistry and enabling further functionalization. |

| Analytical Chemistry | Chromatographic reference standard | Allows for the accurate identification and quantification of pyrogallol derivatives in HPLC or GC-MS analysis. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pyrogallol 2-acetate in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely validated for this compound analysis. For instance, a study optimized HPLC parameters (e.g., mobile phase: methanol/water, column: C18) to achieve linearity (R² > 0.99) and precision (RSD < 5%) in skin, stratum corneum, and receptor fluid matrices. Validation criteria should include recovery rates (85–115%) and sensitivity (LOD ≤ 0.1 µg/mL) . Calibration curves using specific absorptivity (e.g., 1,407.3 for pyrogallol derivatives) ensure accurate quantification .

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodological Answer : this compound is typically synthesized via acetylation of pyrogallol using acetic anhydride in anhydrous conditions. Key steps include:

- Maintaining a stoichiometric ratio (e.g., 1:1.2 pyrogallol to acetic anhydride).

- Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity validation via melting point analysis, FT-IR, and NMR spectroscopy .

Q. What experimental models are suitable for assessing the dermal absorption of this compound?

- Methodological Answer : Franz diffusion cells with ex vivo mini pig skin are validated models. Parameters include:

- Receptor fluid composition (e.g., PBS with 1% BSA to mimic physiological conditions).

- Application dose (e.g., 2.0% w/v in ethanol/water).

- Sampling intervals (e.g., 24-hour exposure, with cumulative absorption calculated as 26.0 ± 3.9%) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported antioxidant activity of this compound across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or interference from matrix components. Mitigation strategies include:

- Standardizing assays (e.g., SOD activity via pyrogallol autoxidation inhibition at 420 nm, Tris-HCl buffer pH 8.2) .

- Cross-validating results with multiple methods (e.g., DPPH radical scavenging vs. ORAC assays).

- Statistical analysis (e.g., t-tests, ANOVA) to identify significant variables .

Q. What strategies optimize the stability of this compound in aqueous formulations?

- Methodological Answer : Stability studies should assess:

- pH dependence: Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 3–8.

- Light sensitivity: Use amber glassware and UV-vis spectroscopy to monitor photodegradation.

- Antioxidant additives: Evaluate excipients like ascorbic acid (0.1–1.0%) to inhibit oxidation .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:

- Identify binding affinity to enzymes (e.g., tyrosinase for depigmentation studies).

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values).

- Parameterize force fields using DFT-calculated partial charges .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction conditions:

- Factors: Temperature, catalyst concentration, reaction time.

- Response surface methodology (RSM) to model interactions.

- Quality control via PCA (principal component analysis) of spectral data .

Q. How do researchers validate the specificity of this compound in complex biological samples?

- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to:

- Select precursor/product ion transitions (e.g., m/z 183 → 139).

- Compare retention times with spiked standards.

- Assess matrix effects via post-column infusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.